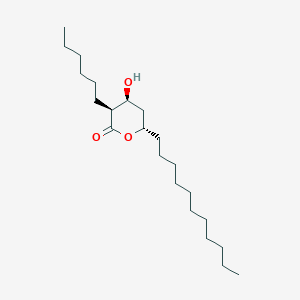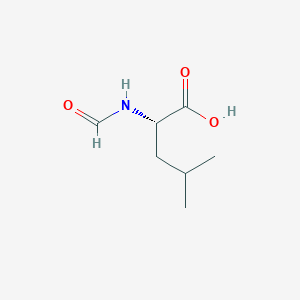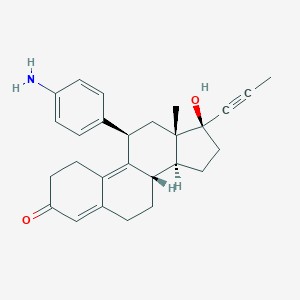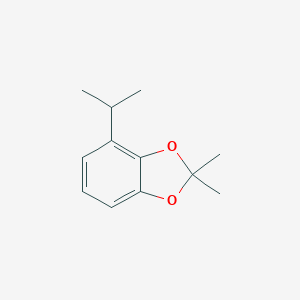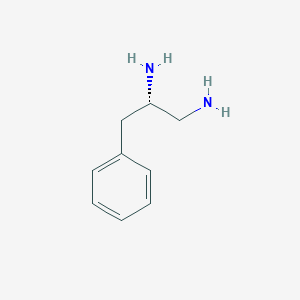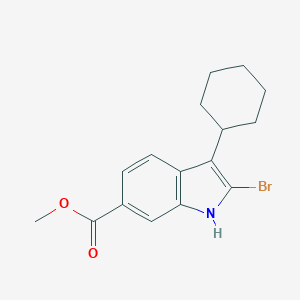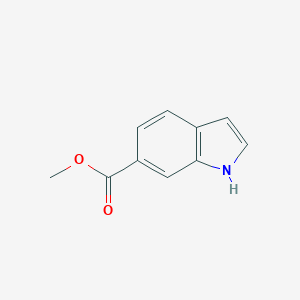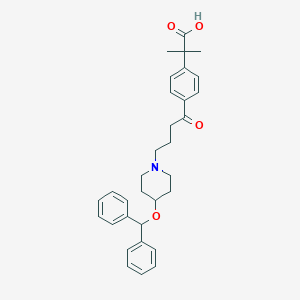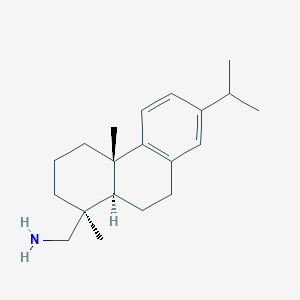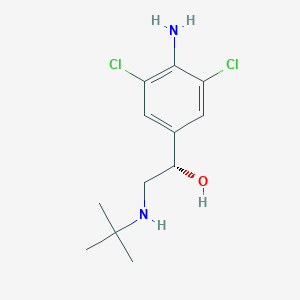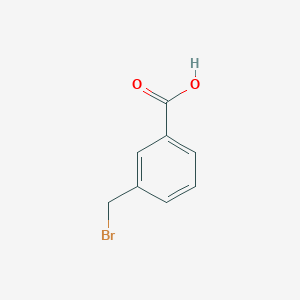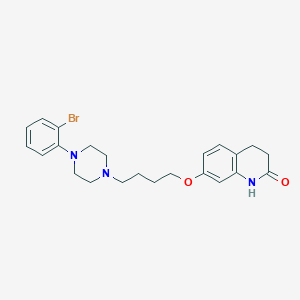
OPC 14714
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role as an impurity in pharmaceutical research, particularly in the context of aripiprazole, an antipsychotic medication.
Applications De Recherche Scientifique
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an impurity in aripiprazole, aiding in the development of more effective antipsychotic drugs.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of harmful impurities
Mécanisme D'action
OPC 14714, also known as “2(1H)-Quinolinone, 7-[4-[4-(2-bromophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-” or “7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one”, is a chemical compound with a wide range of potential applications in neurology research .
Target of Action
This compound is primarily associated with dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and cognitive functions.
Mode of Action
This compound acts as a serotonin reuptake inhibitor . It interacts with its targets, primarily dopamine receptors, leading to changes in neurotransmission. This interaction can have various effects, particularly in the context of neurological disorders such as depression .
Biochemical Pathways
Given its interaction with dopamine receptors, it’s likely that it impacts pathways related toneurotransmission , potentially influencing conditions like addiction, Alzheimer’s, depression, Huntington’s, nociception, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with dopamine receptors. By acting as a serotonin reuptake inhibitor, it can influence neurotransmission, potentially leading to changes in mood, cognition, and other neurological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps. One common method includes the reaction of 2-bromophenylpiperazine with a butoxy-substituted quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like chromatography is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one: This compound is similar in structure but contains a chlorine atom instead of bromine.
2-Monobromo Aripiprazole Hydrochloride: Another related compound used in pharmaceutical research
Uniqueness
The presence of the bromine atom in 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for studying the effects of halogenation on pharmacological activity .
Propriétés
IUPAC Name |
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNJRGYNAGBQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444902 |
Source


|
| Record name | OPC 14714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-84-0 |
Source


|
| Record name | OPC 14714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
